(5-Ethoxypyridin-3-yl)methanamine CAS 1256789-64-6
(5-Ethoxypyridin-3-yl)methanamine CAS 1256789-64-6
An In-depth Technical Guide to (5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6): Synthesis, Characterization, and Potential Applications in Drug Discovery
Authored by: A Senior Application Scientist
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a specific, yet underexplored, derivative: (5-Ethoxypyridin-3-yl)methanamine. While extensive literature on this exact compound is not publicly available, its structural motifs—a 3,5-disubstituted pyridine ring bearing an ethoxy group and a primary aminomethyl substituent—suggest significant potential as a versatile building block for novel therapeutics. This document serves as a comprehensive technical resource for researchers, providing a plausible synthetic route, detailed characterization protocols, and an expert perspective on its potential applications, grounded in established principles of medicinal chemistry and pyridine synthesis.
Core Compound Analysis: (5-Ethoxypyridin-3-yl)methanamine
(5-Ethoxypyridin-3-yl)methanamine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with an ethoxy group at the 5-position and a methanamine group at the 3-position.
Table 1: Compound Identification and Predicted Physicochemical Properties
| Parameter | Value | Source |
| IUPAC Name | (5-Ethoxypyridin-3-yl)methanamine | N/A |
| CAS Number | 1256789-64-6 | N/A |
| Molecular Formula | C8H12N2O | N/A |
| Molecular Weight | 152.19 g/mol | PubChem (Predicted) |
| Predicted XLogP3 | 0.8 | PubChem (Predicted) |
| Predicted Hydrogen Bond Donors | 2 | PubChem (Predicted) |
| Predicted Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |
| Predicted Rotatable Bond Count | 3 | PubChem (Predicted) |
Note: Physicochemical properties are predicted as experimental data for this specific CAS number is not widely available.
The presence of both a hydrogen bond donor (the amine) and acceptors (the pyridine nitrogen and the ether oxygen), combined with a low molecular weight and a favorable predicted LogP, suggests that this molecule possesses "lead-like" qualities, making it an attractive starting point for a drug discovery program.
Proposed Retrosynthetic Analysis and Synthesis Protocol
The synthesis of 3,5-disubstituted pyridines can be approached through various established methodologies. A practical and logical synthetic route for (5-Ethoxypyridin-3-yl)methanamine would likely commence from a readily available starting material such as 3,5-dinitropyridine or a related substituted pyridine. A plausible retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis for (5-Ethoxypyridin-3-yl)methanamine.
Detailed Step-by-Step Synthesis Workflow
This proposed protocol is a robust, multi-step synthesis designed for high yield and purity.
Step 1: Synthesis of 5-Hydroxypyridine-3-carbonitrile from 5-Bromopyridine-3-carbonitrile
-
Rationale: This step introduces the oxygen functionality required for the final ethoxy group via a nucleophilic aromatic substitution reaction. The bromo substituent is a good leaving group, facilitating this transformation.
-
Protocol:
-
To a solution of 5-bromopyridine-3-carbonitrile (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add sodium hydroxide (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-hydroxypyridine-3-carbonitrile.
-
Step 2: Synthesis of 5-Ethoxypyridine-3-carbonitrile via Williamson Ether Synthesis
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The phenolic proton of the hydroxypyridine is deprotonated by a base to form a nucleophilic alkoxide, which then displaces a halide from an ethylating agent.
-
Protocol:
-
Suspend 5-hydroxypyridine-3-carbonitrile (1.0 eq) in acetone or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.
-
Add ethyl iodide or ethyl bromide (1.5 eq) to the mixture.
-
Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-ethoxypyridine-3-carbonitrile.
-
Step 3: Reduction of 5-Ethoxypyridine-3-carbonitrile to (5-Ethoxypyridin-3-yl)methanamine
-
Rationale: The final step involves the reduction of the nitrile group to a primary amine. Several reducing agents can achieve this transformation; catalytic hydrogenation is often preferred for its clean reaction profile and high yield.
-
Protocol:
-
Dissolve 5-ethoxypyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, (5-Ethoxypyridin-3-yl)methanamine. Further purification can be achieved by distillation or crystallization if necessary.
-
Caption: Proposed synthetic workflow for (5-Ethoxypyridin-3-yl)methanamine.
Comprehensive Characterization and Quality Control
To ensure the identity and purity of the synthesized (5-Ethoxypyridin-3-yl)methanamine, a battery of analytical techniques should be employed.
Table 2: Analytical Characterization Data
| Technique | Expected Results |
| ¹H NMR | - Aromatic protons on the pyridine ring (distinct singlets and doublets).- Methylene protons of the aminomethyl group (singlet).- Quartet and triplet corresponding to the ethoxy group.- A broad singlet for the amine protons, exchangeable with D₂O. |
| ¹³C NMR | - Distinct signals for the carbons of the pyridine ring.- Signals for the methylene carbon of the aminomethyl group.- Signals for the carbons of the ethoxy group. |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 153.10. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations (around 3300-3400 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic).- C=N and C=C stretching vibrations of the pyridine ring (around 1500-1600 cm⁻¹).- C-O stretching of the ether (around 1250 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating high purity (>95%). |
Potential Applications in Drug Discovery
The structural features of (5-Ethoxypyridin-3-yl)methanamine make it a valuable scaffold for targeting a range of biological systems. The pyridine ring is a common feature in many FDA-approved drugs, and its derivatives have shown a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties.
As a Scaffold for Kinase Inhibitors
The aminopyridine motif is a well-established pharmacophore for ATP-competitive kinase inhibitors. The pyridine nitrogen can act as a hinge-binding element, forming a crucial hydrogen bond with the kinase hinge region. The aminomethyl group can be further functionalized to extend into the solvent-exposed region, allowing for modulation of potency and selectivity. The ethoxy group can occupy a hydrophobic pocket within the ATP-binding site.
Caption: Potential binding mode of the scaffold in a kinase active site.
In the Development of CNS-Active Agents
The ability of small, polar molecules to cross the blood-brain barrier is a critical aspect of developing drugs for central nervous system (CNS) disorders. The physicochemical properties of (5-Ethoxypyridin-3-yl)methanamine suggest it may have the potential for CNS penetration. The primary amine can be a target for derivatization to modulate receptor affinity for targets such as dopamine or serotonin receptors.
As a Building Block in Combinatorial Chemistry
The primary amine of (5-Ethoxypyridin-3-yl)methanamine serves as a versatile chemical handle for the construction of compound libraries. It can readily undergo a variety of reactions, including amidation, reductive amination, and sulfonylation, to rapidly generate a diverse set of analogs for high-throughput screening.
Future Research Directives
To unlock the full potential of (5-Ethoxypyridin-3-yl)methanamine, the following research avenues are recommended:
-
Synthesis and Characterization: The first crucial step is the successful synthesis and rigorous characterization of the compound as outlined in this guide.
-
Initial Biological Screening: The compound should be screened against a broad panel of biological targets, particularly a diverse kinase panel and a panel of CNS receptors.
-
Library Synthesis: A focused library of derivatives should be synthesized by modifying the aminomethyl group to explore the structure-activity relationship (SAR).
-
In Vitro ADME Profiling: Early assessment of metabolic stability, cell permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties will be critical to guide the optimization process.
By following this structured approach, researchers can efficiently evaluate the therapeutic potential of (5-Ethoxypyridin-3-yl)methanamine and its derivatives, potentially leading to the discovery of novel drug candidates.
References
-
Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie. [Link]
-
Chemical and pharmacological data on aminoethoxypyridines and their acetyl derivatives. Research Solutions Pages. [Link]
-
Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... ResearchGate. [Link]
-
A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds. RSC Publishing. [Link]
-
Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives (11) and (12). ResearchGate. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
-
Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]
-
Pyridin-3-yl(quinolin-5-yl)methanamine. PubChem. [Link]
-
(5-methoxypyridin-3-yl)methanamine from Aladdin Scientific Corporation. Labcompare. [Link]
-
Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. PubMed. [Link]
-
Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. ETH Zurich Research Collection. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]
-
(5-ethoxypyrazin-2-yl)methanamine (C7H11N3O). PubChemLite. [Link]
-
Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. [Link]
-
Synthesis, characterization and biological activity of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. PubMed. [Link]
